molecular formula C18H17F3N2O2 B5317315 4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine

4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine

Cat. No. B5317315
M. Wt: 350.3 g/mol
InChI Key: LVIURYQXIHIRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TFMPP and is a member of the phenylpiperazine family of compounds. TFMPP has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of TFMPP is complex and not fully understood. However, it is believed that TFMPP acts as an agonist at certain types of serotonin receptors. This means that TFMPP binds to these receptors and activates them, which can have a number of effects on the body and brain.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects that make it a valuable tool for scientific research. For example, TFMPP has been found to increase the release of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This can have a number of effects on the body and brain, including changes in mood, appetite, and sleep.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFMPP in lab experiments is that it is a highly specific tool for studying certain types of serotonin receptors. This means that researchers can use TFMPP to selectively activate or block these receptors, which can help to elucidate their function. However, there are also limitations to using TFMPP in lab experiments. For example, TFMPP has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of TFMPP on the body and brain.

Future Directions

There are a number of future directions for research on TFMPP. One area of research involves the development of new compounds that are similar to TFMPP but have improved pharmacological properties. For example, researchers are working on developing compounds that have a longer half-life or are more selective for certain types of serotonin receptors. Another area of research involves the use of TFMPP in animal models of psychiatric disorders, such as depression and anxiety. By studying the effects of TFMPP in these models, researchers hope to gain a better understanding of the underlying neurobiology of these disorders.

Synthesis Methods

The synthesis of TFMPP is a complex process that involves several steps. The first step is the preparation of 2-methyl-4-phenylpyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with morpholine in the presence of a trifluoromethylating agent to produce TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TFMPP as a tool for studying the function of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. TFMPP has been found to bind to certain types of serotonin receptors, which makes it a valuable tool for studying the function of these receptors in the brain.

properties

IUPAC Name

(2-methyl-4-phenylpyridin-3-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-16(14(7-8-22-12)13-5-3-2-4-6-13)17(24)23-9-10-25-15(11-23)18(19,20)21/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIURYQXIHIRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)N2CCOC(C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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